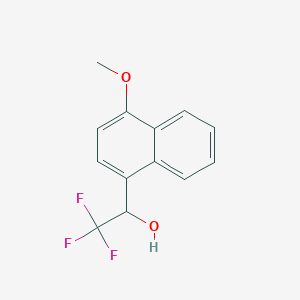

alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol

Description

Propriétés

Formule moléculaire |

C13H11F3O2 |

|---|---|

Poids moléculaire |

256.22 g/mol |

Nom IUPAC |

2,2,2-trifluoro-1-(4-methoxynaphthalen-1-yl)ethanol |

InChI |

InChI=1S/C13H11F3O2/c1-18-11-7-6-10(12(17)13(14,15)16)8-4-2-3-5-9(8)11/h2-7,12,17H,1H3 |

Clé InChI |

GHAFRHFQJWOTRW-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C2=CC=CC=C21)C(C(F)(F)F)O |

Origine du produit |

United States |

Méthodes De Préparation

Grignard Reagent-Based Alkylation

Core Reaction Mechanism

The Grignard approach utilizes organomagnesium intermediates to construct the naphthalene backbone. For example, 1-chloro-4-methoxybutane is reacted with magnesium in 2-methyltetrahydrofuran (2-MeTHF) to form 4-methoxybutylmagnesium chloride , which is subsequently coupled with 4-trifluoromethylbenzonitrile or 4-trifluoromethylbenzoyl chloride (Figure 1).

Key Steps:

- Grignard Formation :

- Coupling :

Yield and Purification:

Transition Metal-Catalyzed Coupling

Palladium/Nickel-Mediated Cross-Coupling

Aryl halides serve as precursors for introducing the trifluoromethyl group. For instance, 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene undergoes Ullmann-type coupling with 4-methylimidazole in the presence of CuI and 1,10-phenanthroline.

Optimization Highlights:

One-Pot Trifluoromethylation and Methoxylation

Purification and Characterization

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Grignard Alkylation | High atom economy, minimal byproducts | Sensitive to moisture, requires dry conditions | 85–90 | Industrial |

| Transition Metal Coupling | Broad substrate tolerance | Costly catalysts, ligand optimization | 48–76 | Moderate |

| One-Pot Trifluoromethylation | Rapid, fewer purification steps | Limited to electron-rich arenes | 71–73 | Lab-scale |

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted naphthalene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmacological Properties

The compound has been investigated for its pharmacological potential, particularly as an inhibitor of lipoxygenase, which is relevant in the treatment of asthma and inflammatory conditions. The naphthalene structure is known to exhibit various biological activities, making it a candidate for drug development aimed at treating respiratory diseases and other inflammatory disorders .

Anticancer Activity

Recent studies have shown that derivatives of alpha-(trifluoromethyl)-4-methoxynaphthalene-1-methanol possess antiproliferative activity against several cancer cell lines, including glioblastoma and multiple myeloma. This suggests potential applications in oncology, where these compounds could serve as lead structures for the development of new anticancer therapies .

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies, including the use of trifluoromethylation reactions that introduce the trifluoromethyl group effectively. This functionalization enhances the compound's biological properties and increases its utility in medicinal applications .

Table 1: Summary of Synthesis Methods

Material Science Applications

Polymeric Materials

this compound is also being explored for its incorporation into polymeric materials. The unique properties imparted by the trifluoromethyl group can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications in coatings and electronics .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of various naphthalene derivatives on cancer cell proliferation, this compound showed significant inhibition of cell growth in glioblastoma models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Case Study 2: Inhibition of Lipoxygenase

Another investigation focused on the lipoxygenase inhibitory activity of this compound, demonstrating effective modulation of inflammatory pathways. The results indicated that it could be developed into therapeutic agents for asthma and other inflammatory diseases .

Mécanisme D'action

The mechanism of action of alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Core Structure Variations: Naphthalene vs. Benzene

Key Compound :

- alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol: Naphthalene core with -CF₃ and -OCH₃ substituents.

Comparisons :

1-[4-(Trifluoromethyl)phenyl]ethanol (CAS: 137186, ): Core: Benzene ring instead of naphthalene. Substituents: -CF₃ at the para position and a hydroxyl-containing ethyl group. The absence of a methoxy group may decrease electron-donating effects, affecting reactivity in synthetic pathways .

(S)-α-(Trifluoromethyl)benzyl alcohol ():

- Core : Benzene with a chiral center at the alpha position.

- Substituents : -CF₃ and -OH groups.

- Impact : Chirality introduces stereochemical complexity, which is critical in pharmaceutical applications (e.g., enantioselective activity). The target compound’s lack of described stereochemistry may limit its specificity in biological systems .

Substituent Effects: Trifluoromethyl and Methoxy Groups

Key Compound :

- Trifluoromethyl : Enhances lipophilicity and metabolic stability.

Comparisons :

2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol (CAS: 1554068-90-4, ):

- Substituents : Benzyloxy (-OCH₂C₆H₅) instead of methoxy.

- Impact : The benzyloxy group increases lipophilicity and steric hindrance, which could enhance membrane permeability in agrochemicals but reduce solubility in polar solvents .

4-Chloro-alpha-(4-chlorophenyl)-alpha-(trichloromethyl)benzenemethanol (Dicofol) (CAS: Not specified, ): Substituents: Chlorine atoms instead of -CF₃ and -OCH₃. Dicofol’s use as a pesticide highlights how halogen substituents can enhance bioactivity but raise toxicity concerns .

Functional Group Variations: Alcohols vs. Amines

Key Compound :

- Functional Group : Primary alcohol (-CH₂OH).

Comparisons :

alpha-Cyclopropyl-4-trifluoromethyl-benzylamine (CAS: 581812-93-3, ): Functional Group: Primary amine (-CH₂NH₂) with a cyclopropyl substituent. Impact: The amine group introduces basicity, enabling salt formation and hydrogen bonding, which could improve solubility in acidic environments.

Key Compound :

- Potential Use: Likely an intermediate for pesticides or pharmaceuticals, inferred from structural analogs.

Comparisons :

Fenvalerate (CAS: 51630-58-1, ):

- Structure : Pyrethroid insecticide with -CF₃ and ester groups.

- Impact : The trifluoromethyl group in fenvalerate enhances photostability and insecticidal activity. Similarly, the target compound’s -CF₃ group may confer resistance to metabolic degradation .

Fipronil (CAS: Not specified, ): Structure: Phenylpyrazole insecticide with dual -CF₃ groups. Impact: Multiple -CF₃ groups increase lipophilicity and target binding affinity. The target compound’s single -CF₃ may offer a balance between activity and solubility .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Properties

| Substituent | Electron Effect | Lipophilicity (logP)* | Steric Bulk | Example Compound |

|---|---|---|---|---|

| -CF₃ | Withdrawing | High | Moderate | This compound |

| -OCH₃ | Donating | Moderate | Low | This compound |

| -Cl | Withdrawing | Moderate | Low | Dicofol |

| Benzyloxy (-OCH₂C₆H₅) | Donating | High | High | 2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol |

*Estimated based on substituent contributions.

Activité Biologique

Alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol (TFMAP) is a compound of interest due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity of TFMAP, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

TFMAP has a complex structure characterized by a trifluoromethyl group and a methoxy group attached to a naphthalene ring. The chemical formula is . The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which may contribute to the compound's biological activity.

Pharmacological Properties

Research indicates that TFMAP exhibits various pharmacological properties, including:

- Antidepressant Activity : Studies have shown that TFMAP can influence neurotransmitter uptake, particularly dopamine and serotonin, suggesting potential antidepressant effects. In vitro assays demonstrated its ability to inhibit the reuptake of these neurotransmitters in neuronal cell lines .

- Anticancer Potential : TFMAP has been evaluated for its cytotoxic effects on cancer cell lines. It has shown promising results in inhibiting cell proliferation in breast cancer and glioblastoma models, potentially through mechanisms involving apoptosis induction .

The mechanism through which TFMAP exerts its biological effects appears to involve modulation of neurotransmitter systems and direct interactions with cellular pathways. Specifically:

- Dopamine and Serotonin Uptake Inhibition : In experiments, TFMAP was found to significantly reduce the uptake of radiolabeled dopamine and serotonin in neuronal cultures, indicating its role as a reuptake inhibitor .

- Apoptosis Induction in Cancer Cells : TFMAP treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cancer cells, suggesting a mechanism involving the mitochondrial pathway of apoptosis .

Table 1: Biological Activities of TFMAP

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antidepressant | Neuronal uptake inhibition | Significant inhibition | |

| Cytotoxicity | MTT assay | IC50 = 25 µM (breast cancer) | |

| Apoptosis | Flow cytometry | Increased apoptotic cells |

Case Studies

- Dopamine Uptake Study : In a controlled study, rats were administered varying doses of TFMAP. The results indicated a dose-dependent decrease in dopamine reuptake, supporting its potential as an antidepressant agent. The study utilized microdialysis techniques to measure neurotransmitter levels pre- and post-administration .

- Cancer Cell Line Evaluation : A series of experiments were conducted on human breast cancer cell lines (MCF-7) and glioblastoma cells (U87MG). Treatment with TFMAP resulted in significant reductions in cell viability after 48 hours, with an IC50 value indicating effective cytotoxicity at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.